molecular formula C11H12BrNO3S B1292155 1-((4-Bromophenyl)sulfonyl)piperidin-4-one CAS No. 929000-54-4

1-((4-Bromophenyl)sulfonyl)piperidin-4-one

Cat. No.: B1292155
CAS No.: 929000-54-4
M. Wt: 318.19 g/mol
InChI Key: CVRKCAXMZOAGQZ-UHFFFAOYSA-N
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Description

1-((4-Bromophenyl)sulfonyl)piperidin-4-one is a useful research compound. Its molecular formula is C11H12BrNO3S and its molecular weight is 318.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Sulfonamide Inhibitors: A Patent Review 2013-Present

Sulfonamide compounds, including 1-((4-Bromophenyl)sulfonyl)piperidin-4-one, play a pivotal role in the realm of synthetic antibiotics, utilized extensively for combating bacterial infections and diseases caused by other microorganisms. Their clinical applications extend beyond antibacterial uses to include roles as diuretics, carbonic anhydrase inhibitors, antiepileptics, and even in the treatment of Alzheimer’s disease. The exploration of sulfonamide inhibitors from 2013 to the present has unveiled their potential in targeting a variety of conditions such as cancer, glaucoma, inflammation, and dandruff, showcasing the versatility and enduring significance of primary sulfonamides in pharmaceutical development (Gulcin & Taslimi, 2018).

Synthesis and Evaluation of Ligands for D2-like Receptors

The structural framework of this compound is emblematic of the arylcycloalkylamine class, which includes pharmacophoric groups found in antipsychotic agents. This compound's arylalkyl substituents are recognized for enhancing the potency and selectivity of binding affinity at D(2)-like receptors, underlining the compound's relevance in neuroscience and pharmacology (Sikazwe et al., 2009).

Applications in N-Heterocycles Synthesis

Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as prominent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. Research on tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis, covering literature from 2010–2020, illustrates the critical role of sulfinamide-based compounds in generating structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds serve as the structural motifs of numerous natural products and therapeutically relevant molecules, highlighting the chemical significance of compounds like this compound in the synthesis of N-heterocycles (Philip et al., 2020).

Discovery and Investigation as Antineoplastic Agents

The novel series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, including compounds structurally related to this compound, have been identified as potential drug candidates due to their cytotoxic properties, often surpassing those of contemporary anticancer drugs. These molecules exhibit tumor-selective toxicity and have been shown to modulate multi-drug resistance, marking a significant step forward in the development of antineoplastic agents (Hossain et al., 2020).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-((4-Bromophenyl)sulfonyl)piperidin-4-one”, is an important task of modern organic chemistry .

Properties

IUPAC Name

1-(4-bromophenyl)sulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3S/c12-9-1-3-11(4-2-9)17(15,16)13-7-5-10(14)6-8-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRKCAXMZOAGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640923
Record name 1-(4-Bromobenzene-1-sulfonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929000-54-4
Record name 1-(4-Bromobenzene-1-sulfonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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